

# Dipyanone vs. Dipipanone: At a Glance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Dipyanone

CAS No.: 60996-94-3

Cat. No.: S13211319

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The table below summarizes the core characteristics of **dipyanone** and dipipanone for a quick comparison.

Feature	Dipyanone	Dipipanone
<b>Structural Class</b>	Methadone analogue; 4,4-diphenylheptane-3-one [1]	Methadone analogue; 4,4-diphenylheptane-3-one [1]
<b>Key Structural Difference</b>	N-pyrrolidino group [2]	N-piperidino group [1]
<b>Primary Medical Use</b>	Illicit substance; no recognized medical use [2]	Approved for acute pain (e.g., UK, South Africa) [1]
<b>Receptor Affinity</b>	<b>MOR:</b> EC <sub>50</sub> = 96.8 nM [2]	Approximately equipotent to morphine (25 mg ~ 10 mg morphine) [1]
<b>Potency (Approx.)</b>	Similar to methadone [2]	
<b>Common Formulation</b>	Illicit powder [2]	Combined with cyclizine (e.g., 10 mg dipipanone/30 mg cyclizine) [1]
<b>Legal Status (Example)</b>	Controlled under analogue laws (e.g., US, EU) [2]	UK: Prescription only; US: Schedule I [1]

Feature	Dipyanone	Dipipanone
Abuse & Health Risks	High abuse potential, fatal overdose risk, respiratory depression [2]	High abuse potential (especially if injected), serious injury/death from insoluble binders [1]

## Experimental Data and Methodologies

For research and forensic purposes, understanding the experimental data and validated protocols is essential.

### Pharmacological Profiling of Dipyanone

A 2025 study assessed **dipyanone's** activation of human opioid receptors using a **homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay**. This method measures a compound's ability to activate G-proteins, a key step in opioid receptor signaling [2].

- **Experimental Protocol:**

- **Membrane Preparation:** Human MOR, DOR, and KOR membranes were used.
- **Assay Kit:** A commercial GTP Gi binding assay kit was utilized, containing GTP Eu Cryptate reagent, GTP d2 antibody, GDP, MgCl<sub>2</sub>, GTPyS, Gi protein control, and Stimulation Buffer.
- **Measurement:** The assay quantifies the GDP/GTP exchange triggered by receptor activation. Agonist-induced binding of a non-hydrolyzable GTP analog is detected by a fluorescence resonance energy transfer (FRET) signal between the GTP-Eu cryptate and anti-GTP-d2 antibody.
- **Data Analysis:** The half-maximal effective concentration (EC<sub>50</sub>) and maximum effect (E<sub>max</sub>) were calculated relative to reference agonists (fentanyl for MOR, U-50488 for KOR, SNC-80 for DOR) [2].

- **Key Quantitative Findings for Dipyanone:** | Opioid Receptor | EC<sub>50</sub> (nM) | E<sub>max</sub> (% of Reference Agonist) | | :--- | :--- | :--- | | **μ-opioid (MOR)** | 96.8 | 106% | | **κ-opioid (KOR)** | 380.4 | 13% | | **δ-opioid (DOR)** | 1067 | 56% |

This profile confirms **dipyanone** is a strong MOR agonist with a pattern similar to methadone, explaining its potent analgesic effects and high risk of respiratory depression [2].

## Metabolic Fate of Dipyanone

Identifying specific metabolite biomarkers is critical for detecting novel synthetic opioids. A study investigated **dipyanone**'s human metabolism using a combined *in silico* and *in vitro* approach [2].

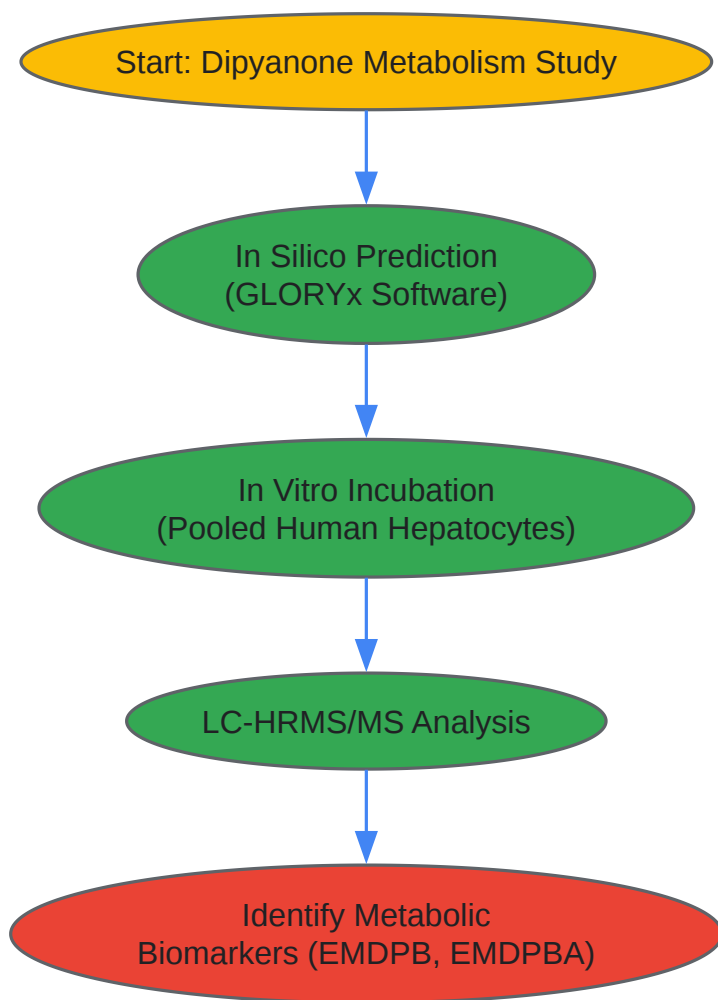
- **Experimental Protocol:**

- ***In silico Prediction:*** The molecular structure was processed using **GLORYx** open-access software to predict Phase I and Phase II human metabolites. Metabolites with a prediction score  $\geq 25\%$  were selected for further analysis.
- ***In vitro Incubation:*** Cryopreserved pooled human hepatocytes were thawed and viability was determined. Incubations with **dipyanone** (20  $\mu\text{mol/L}$ ) were performed for 0 and 3 hours. Reactions were stopped with ice-cold acetonitrile, followed by centrifugation. Negative and positive controls were run in parallel.
- **Analysis:** Samples were analyzed using LC-HRMS/MS to identify metabolites.

- **Key Findings:** The primary metabolic pathway involves **pyrrolidine ring opening**, leading to formation of **N-butan-4-ol** or **N-butanoic acid** compounds, which then cyclize to form two proposed specific biomarkers of consumption [2]:

- **EMDPB:** 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
- **EMDPBA:** 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid Other metabolic transformations included hydroxylation, reduction, and O-glucuronidation [2].

The diagram below illustrates this experimental workflow.



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*Experimental Workflow for **Dipyanone** Metabolism*

## Key Implications for Professionals

- **For Forensic Toxicologists:** The metabolites **EMDPB** and **EMDPBA** are proposed as specific biomarkers for confirming **dipyanone** use, which is crucial for postmortem analysis and clinical casework [2].
- **For Public Health & Law Enforcement:** **Dipyanone** represents a shift in the illicit opioid market following the scheduling of fentanyl analogues. Its methadone-like potency presents a significant risk of addiction and fatal overdose [2].
- **For Clinicians & Researchers:** **Dipyanone** remains a clinically relevant, potent analgesic in specific regions but carries a high risk of abuse, particularly when the formulation is tampered with for injection [1].

## Information Gap on Phenadoxone

The search results did not contain sufficient contemporary data on **phenadoxone** to include it in this comparison. It is mentioned in one source as a related compound where the piperidine ring in dipipanone is replaced by a morpholine derivative [1], but detailed pharmacological, clinical, or experimental data was not available.

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## References

1. Dipipanone [en.wikipedia.org]
2. Dipyanone, a new methadone-like synthetic opioid [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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